- An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and EpoxidesChemPlusChem, 2020, 85(7), 1587-1595,
Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)

1-Methylpyridin-1-ium iodide structure
Nombre del producto:1-Methylpyridin-1-ium iodide
Número CAS:930-73-4
MF:C6H8IN
Megavatios:221.038893699646
MDL:MFCD00160400
CID:999374
PubChem ID:13596
1-Methylpyridin-1-ium iodide Propiedades químicas y físicas
Nombre e identificación
-
- 1-METHYLPYRIDIN-1-IUM IODIDE
- Pyridine methiodide
- 1-Methylpyridinium·iodide
- 1-Methylpyridinium iodide
- N-Methylpyridinium iodide
- PYRIDINIUM, 1-METHYL-, IODIDE
- Pyridinium, 1-methyl-, iodide (1:1)
- methylpyridinium iodide
- 1-methyl pyridinium iodide
- WLN: T6KJ A1 &I
- HLNJFEXZDGURGZ-UHFFFAOYSA-M
- NSC97384
- AX8266500
- 1-Methylpyridinium iodide, analytical standard
- 1-Methylpyridinium iodide (6CI, 7CI)
- Pyridinium, 1-methyl-, iodide (8CI, 9CI)
- 1-Methylpyridin-1-ium iodide
-
- MDL: MFCD00160400
- Renchi: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
- Clave inchi: HLNJFEXZDGURGZ-UHFFFAOYSA-M
- Sonrisas: [I-].C1C=C[N+](C)=CC=1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 0
- Complejidad: 46.1
- Superficie del Polo topológico: 3.9
Propiedades experimentales
- Color / forma: Solid
1-Methylpyridin-1-ium iodide Información de Seguridad
- Palabra de señal:Danger
- Instrucciones de peligro: H302;H318
- Declaración de advertencia: P280;P301+P312+P330;P305+P351+P338+P310
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Rtecs:UU6300000
- Condiciones de almacenamiento:Room temperature
1-Methylpyridin-1-ium iodide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3907646-5g |
1-Methylpyridin-1-iumiodide |
930-73-4 | 95% | 5g |
RMB 739.20 | 2025-02-20 | |
AstaTech | 50798-5/G |
1-METHYLPYRIDIN-1-IUM IODIDE |
930-73-4 | 97% | 5g |
$99 | 2023-09-17 | |
eNovation Chemicals LLC | D757268-5g |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 5g |
$110 | 2024-06-06 | |
Enamine | EN300-1663440-0.25g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 0.25g |
$24.0 | 2023-06-04 | |
Enamine | EN300-1663440-2.5g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 2.5g |
$94.0 | 2023-06-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-5g |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 5g |
1499.0CNY | 2021-07-17 | |
Cooke Chemical | BD3907646-100mg |
1-Methylpyridin-1-iumiodide |
930-73-4 | 95% | 100mg |
RMB 44.80 | 2025-02-20 | |
Enamine | EN300-1663440-10.0g |
1-methylpyridin-1-ium iodide |
930-73-4 | 95% | 10g |
$376.0 | 2023-06-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AF349-100mg |
1-Methylpyridin-1-ium iodide |
930-73-4 | 95% | 100mg |
57CNY | 2021-05-07 | |
Aaron | AR00GV7Q-250mg |
1-Methylpyridinium·iodide |
930-73-4 | 95% | 250mg |
$4.00 | 2025-01-24 |
1-Methylpyridin-1-ium iodide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 24 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Acetonitrile ; overnight, reflux
Referencia
- Direct C-H Sulfonylimination of Pyridinium SaltsOrganic Letters, 2022, 24(15), 2821-2825,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Ethyl acetate ; overnight, 70 °C
Referencia
- An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide FixationChemSusChem, 2018, 11(24), 4262-4268,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Acetone ; 16 h, rt → reflux
Referencia
- Binding properties and supramolecular polymerization of a water-soluble resorcin[4]areneOrganic Chemistry Frontiers, 2019, 6(8), 1236-1243,
Métodos de producción 5
Condiciones de reacción
1.1 12 h, 100 °C
Referencia
- Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer BehaviorACS Omega, 2018, 3(11), 15281-15292,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 8 h, rt
Referencia
- Symmetric Halogen Bonding Is Preferred in SolutionJournal of the American Chemical Society, 2012, 134(12), 5706-5715,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 8 h, 80 °C
Referencia
- Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagentsOrganic & Biomolecular Chemistry, 2023, 21(5), 1008-1013,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Acetonitrile ; overnight, reflux
Referencia
- Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indolesOrganic Letters, 2023, 25(28), 5203-5208,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Acetone ; rt
Referencia
- Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterasesLetters in Organic Chemistry, 2009, 6(6), 500-503,
Métodos de producción 10
Condiciones de reacción
Referencia
- Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" DichlorineChemistry - A European Journal, 2020, 26(61), 13776-13778,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 16 h, 90 °C
Referencia
- C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical StudyAdvanced Synthesis & Catalysis, 2018, 360(20), 3990-3998,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 12 h, 90 °C
Referencia
- External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium saltsOrganic Chemistry Frontiers, 2020, 7(17), 2405-2413,
Métodos de producción 13
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Toluene ; 3 h, reflux
Referencia
- Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic HostsJournal of the American Chemical Society, 1998, 120(48), 12443-12452,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 12 h, 70 °C
Referencia
- Synthesis of 2-Formylpyrroles from Pyridinium Iodide SaltsOrganic Letters, 2020, 22(15), 6107-6111,
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 2 h, 120 °C
Referencia
- Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent OrganocatalysisAdvanced Synthesis & Catalysis, 2021, 363(20), 4779-4788,
Métodos de producción 17
Condiciones de reacción
1.1 Solvents: Ethyl acetate ; 3 h, 25 °C
Referencia
- From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in WaterAdvanced Synthesis & Catalysis, 2022, 364(1), 87-93,
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Acetonitrile ; overnight, reflux
Referencia
- Structural considerations for charge-enhanced Bronsted acid catalystsJournal of Physical Organic Chemistry, 2020, 33(8),,
Métodos de producción 19
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 24 h, reflux
Referencia
- Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state studyOrganic & Biomolecular Chemistry, 2009, 7(18), 3698-3708,
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
- The Synthesis of Evoninic Acids2006, , ,,
1-Methylpyridin-1-ium iodide Raw materials
1-Methylpyridin-1-ium iodide Preparation Products
1-Methylpyridin-1-ium iodide Literatura relevante
-
Sadia Shahbaz,Asif Ali Tahir,Tapas Mallick,Idris Al Siyabi,Bandar Y. Alfaifi,Safeer Ahmed New J. Chem. 2020 44 20212
-
Duo Fu,Jiaxi Xu Org. Biomol. Chem. 2023 21 1008
-
Isabella Richter,Jusaku Minari,Philip Axe,John P. Lowe,Tony D. James,Kazuo Sakurai,Steven D. Bull,John S. Fossey cation–π interactions control the conformation of nonrestricted (phenylalkyl)pyridines. Isabella Richter Jusaku Minari Philip Axe John P. Lowe Tony D. James Kazuo Sakurai Steven D. Bull John S. Fossey Chem. Commun. 2008 1082
-
Siva Bala Subramaniyan,Megarajan Sengan,Ramesh Subburethinam,Anbazhagan Veerappan New J. Chem. 2021 45 11937
-
Liang Li,Huijuan Cui,Zhou Yang,Xutang Tao,Xinsong Lin,Ning Ye,Huai Yang CrystEngComm 2012 14 1031
930-73-4 (1-Methylpyridin-1-ium iodide) Productos relacionados
- 118-58-1(Benzyl salicylate)
- 1081797-30-9(1,2-Dipropylhydrazine hydrochloride)
- 30148-47-1(trimethyl2-(2-methyloxiran-2-yl)ethynylsilane)
- 1545702-43-9(5-Methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylic acid)
- 1261777-19-8(2-Fluoro-3-hydroxy-4-(4-(trifluoromethoxy)phenyl)pyridine)
- 97771-14-7(2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid)
- 892764-40-8(1-(2-fluorophenyl)-4-3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 2228640-66-0(4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanal)
- 2137711-36-3(2-Methyl-5-(trifluoroprop-1-yn-1-yl)aniline)
- 902507-03-3(6-chloro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:930-73-4)1-Methylpyridin-1-ium iodide

Pureza:99%
Cantidad:25g
Precio ($):440.0